MQAE
Overview
Description
MQAE, or N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, is a fluorescent chloride ion indicator. It is widely used in scientific research for measuring intracellular chloride ion concentration due to its high sensitivity and selectivity .
Mechanism of Action
Target of Action
MQAE, also known as N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, is primarily targeted towards chloride ions (Cl-) in the intracellular environment . It is a fluorescent indicator used to determine intracellular Cl- concentration .
Mode of Action
This compound operates by detecting chloride ions via a process known as diffusion-limited collisional quenching . When the intracellular chloride ion concentration increases, the fluorescence intensity of this compound decreases . This property allows this compound to be used as a probe to detect changes in chloride ion activity .
Biochemical Pathways
This compound’s action primarily affects the chloride ion homeostasis within cells . It facilitates the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This modulation of chloride ion transport can disrupt the homeostasis of lysosomal pH and inactivate the lysosomal Cathepsin B enzyme .
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by its high permeability to cells . It can efficiently penetrate cells, making it suitable for use in various fluorescence detection techniques such as confocal microscopy and flow cytometry . .
Result of Action
The primary result of this compound’s action is the detection of changes in intracellular chloride ion concentrations . By quenching fluorescence in response to increased chloride ion concentrations, this compound provides a means of monitoring these changes . Additionally, it can disrupt the homeostasis of lysosomal pH and inactivate the lysosomal Cathepsin B enzyme .
Action Environment
The efficacy and stability of this compound are influenced by the intracellular environment . Changes in
Biochemical Analysis
Cellular Effects
The effects of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on the temporal effects of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide in laboratory settings are ongoing. This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide in animal models is currently limited. Future studies will aim to understand how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research on the subcellular localization of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide is ongoing. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MQAE involves the reaction of 6-methoxyquinoline with ethyl bromoacetate in the presence of a base, typically potassium carbonate, to form the ethoxycarbonylmethyl derivative. This intermediate is then quaternized with methyl bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: MQAE primarily undergoes quenching reactions with chloride ions. It is a non-ratiometric chloride ion-quenched fluorescent indicator, meaning its fluorescence intensity decreases upon collision with chloride ions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 6-methoxyquinoline, ethyl bromoacetate, potassium carbonate, and methyl bromide. The reactions are typically carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions .
Major Products Formed: The major product formed from the synthesis of this compound is N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide. The quenching reaction with chloride ions does not produce any additional chemical products but results in a decrease in fluorescence intensity .
Scientific Research Applications
Chemistry: In chemistry, MQAE is used as a fluorescent probe to measure chloride ion concentration in various chemical systems. It is particularly useful in studying ion transport and membrane permeability .
Biology: In biological research, this compound is employed to measure intracellular chloride ion concentration in living cells. It is used in studies involving cell volume regulation, intracellular pH, and fluid secretion .
Medicine: In medical research, this compound is used to investigate chloride ion transport in tissues and organs. It has applications in studying diseases related to chloride ion imbalance, such as cystic fibrosis .
Industry: In the industrial sector, this compound is used in the development of sensors and diagnostic tools for measuring chloride ion concentration in various samples .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MQAE include SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium) and MEQ (6-Methoxy-N-ethylquinolinium). These compounds also function as fluorescent chloride ion indicators .
Uniqueness: this compound is unique due to its higher sensitivity and selectivity for chloride ions compared to other indicators like SPQ and MEQ. It also has a higher fluorescence quantum yield, making it more effective for measuring chloride ion concentration in various research applications .
Properties
IUPAC Name |
ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLHVISNOIYHR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376350 | |
Record name | MQAE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162558-52-3 | |
Record name | MQAE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyquinolinium-1-acetic acid ethylester bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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